molecular formula C24H22N2O3 B4857145 N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4857145
M. Wt: 386.4 g/mol
InChI Key: BCKDXYMRFFXJFV-PGMHBOJBSA-N
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Description

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including methoxyphenyl and methylanilino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 3-methylaniline to form an intermediate Schiff base. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
  • 4-chloro-N-[3-(3-methylanilino)-1-(5-nitro-2-furanyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the methylanilino group contributes to its stability and reactivity.

Properties

IUPAC Name

N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17-9-8-13-20(15-17)25-24(28)21(16-19-12-6-7-14-22(19)29-2)26-23(27)18-10-4-3-5-11-18/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKDXYMRFFXJFV-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
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